Product packaging for Anilinomethanol(Cat. No.:CAS No. 61224-32-6)

Anilinomethanol

Cat. No.: B1629223
CAS No.: 61224-32-6
M. Wt: 123.15 g/mol
InChI Key: MGPPKMAAEPNXLS-UHFFFAOYSA-N
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Description

Anilinomethanol (C₆H₅NHCH₂OH) is a secondary aromatic alcohol featuring both an aniline (phenylamine) group and a hydroxymethyl (-CH₂OH) substituent. This compound is structurally characterized by the presence of a benzene ring linked to an amine group and a primary alcohol, making it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and polymer precursors. Its bifunctional nature allows it to participate in reactions such as alkylation, acylation, and condensation, enabling the formation of heterocyclic compounds or coordination complexes with metal ions.

While systematic names like phenylaminomethanol or N-phenyl-2-hydroxyethylamine may apply, the term "this compound" is widely recognized in industrial and academic contexts. Notably, its nomenclature aligns with substitutive naming conventions outlined by Chemical Abstracts, where the parent structure (aniline) is modified by the hydroxymethyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B1629223 Anilinomethanol CAS No. 61224-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61224-32-6

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

anilinomethanol

InChI

InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h1-5,8-9H,6H2

InChI Key

MGPPKMAAEPNXLS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCO

Canonical SMILES

C1=CC=C(C=C1)NCO

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Anilinomethanol has shown promise in pharmaceutical applications, particularly as a precursor for synthesizing various medicinal compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable in drug development.

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have synthesized this compound derivatives that demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. These compounds are being explored for their potential use in treating infections caused by antibiotic-resistant strains.
  • Anti-cancer Properties : this compound derivatives have been investigated for their cytotoxic effects on cancer cells. A study highlighted that certain this compound-based compounds induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS), thereby disrupting cellular homeostasis and leading to cell death .

Material Science Applications

This compound is also utilized in materials science, particularly in the synthesis of polymers and nanocomposites.

  • Polymer Synthesis : this compound can act as a monomer for producing conducting polymers. These polymers possess applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices enhances electrical conductivity and thermal stability.
  • Nanocomposites : Research has demonstrated that this compound can be used to modify the surface properties of nanoparticles, improving their dispersion and compatibility within polymer matrices. This modification leads to enhanced mechanical properties and thermal resistance of the resulting nanocomposites .

Environmental Chemistry Applications

The environmental implications of this compound are significant, particularly concerning its role in pollutant degradation and remediation.

  • Pollutant Degradation : this compound has been studied for its ability to degrade environmental pollutants through advanced oxidation processes (AOPs). These processes utilize this compound as a catalyst to enhance the breakdown of organic contaminants in wastewater treatment systems.
  • Bioremediation : The compound has potential applications in bioremediation strategies aimed at detoxifying contaminated sites. Studies suggest that microorganisms can utilize this compound as a carbon source, facilitating the degradation of more complex aromatic pollutants .

Case Study 1: Antimicrobial Activity

A comprehensive study investigated the antimicrobial efficacy of synthesized this compound derivatives against various bacterial strains. Results showed that specific modifications to the this compound structure significantly enhanced antibacterial activity, suggesting potential for new antibiotic formulations.

Case Study 2: Conducting Polymers

Research focused on the incorporation of this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films demonstrated improved conductivity and stability under operational conditions typical for electronic devices. This advancement paves the way for more efficient organic electronic components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anilinomethanol belongs to a broader class of aromatic amino alcohols. Below is a detailed comparison with structurally or functionally related compounds:

Ethanolamine (2-Aminoethanol, H₂NCH₂CH₂OH)

  • Structural Differences: Ethanolamine lacks the aromatic ring present in this compound, making it less sterically hindered and more nucleophilic.
  • Physical Properties: Property this compound Ethanolamine Molecular Weight (g/mol) 139.17 61.08 Boiling Point (°C) ~245 (decomposes) 170 Solubility Moderate in polar solvents Highly water-soluble
  • Applications: Ethanolamine is predominantly used in gas scrubbing and surfactants due to its small size and high polarity, whereas this compound’s aromaticity makes it suitable for synthesizing UV-stable dyes and pharmaceuticals.

α-Linolenoyl Ethanolamide (C₂₀H₃₅NO₂)

  • Functional Contrast: Unlike this compound, this compound is an amide derived from ethanolamine and α-linolenic acid. It lacks aromaticity but features a long unsaturated hydrocarbon chain.
  • Reactivity: this compound undergoes electrophilic substitution (e.g., nitration) on the benzene ring, while α-linolenoyl ethanolamide is more prone to hydrolysis or oxidation at the double bonds.

(Aminomethyl)octahydro-4,7-methano-1H-indenemethanol (C₁₁H₁₉NO)

  • Structural Complexity: This bicyclic amino alcohol shares the -CH₂OH and -NH₂ functional groups with this compound but has a rigid, fused-ring system that limits conformational flexibility.
  • Synthetic Utility: Both compounds serve as chiral building blocks, but the bicyclic structure of the indenemethanol derivative enhances stereochemical control in asymmetric catalysis.

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack by the lone pair of electrons on the aniline’s nitrogen atom onto the carbonyl carbon of formaldehyde. This forms a hemiaminal intermediate, which stabilizes through proton transfer to yield this compound.

Experimental Considerations

  • Solvent : Aqueous or alcoholic media (e.g., methanol or ethanol) are preferred to solubilize formaldehyde and stabilize intermediates.
  • pH Control : Neutral or mildly basic conditions (pH 7–9) mitigate the formation of Schiff bases, which dominate under acidic conditions.
  • Temperature : Room temperature or mild heating (25–50°C) prevents decomposition of formaldehyde into paraformaldehyde.

Hypothetical Yield : 60–75% (theoretical), with impurities including N,N-bis(hydroxymethyl)aniline and condensation byproducts.

Reductive Amination of Glycolaldehyde with Aniline

Reductive amination offers an alternative pathway, utilizing glycolaldehyde (HOCH₂CHO) as the carbonyl source. This method introduces both the hydroxymethyl and amine groups in a single step.

Procedure

  • Aniline reacts with glycolaldehyde in ethanol to form an imine intermediate.
  • The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) to yield this compound.

Advantages and Limitations

  • Selectivity : Sodium cyanoborohydride selectively reduces imines without attacking aldehydes, improving yield.
  • Challenges : Glycolaldehyde’s instability necessitates in situ generation or stabilized formulations.

Hypothetical Yield : 50–65%, with glycolic acid as a common byproduct.

Catalytic Alkylation Using Copper-Based Systems

Drawing parallels from the synthesis of N-methylaniline, copper chloride (CuCl₂) could catalyze the alkylation of aniline with chloromethyl alcohol (ClCH₂OH).

Reaction Pathway

  • In Situ Generation of Chloromethyl Alcohol :
    Formaldehyde reacts with hydrochloric acid (HCl) to form chloromethyl alcohol.
    $$ \text{HCHO} + \text{HCl} \rightarrow \text{ClCH}_2\text{OH} $$
  • Catalytic Alkylation :
    Aniline undergoes nucleophilic substitution with ClCH₂OH in the presence of CuCl₂, yielding this compound and HCl.

Key Parameters :

  • Catalyst Loading : 5–10 mol% CuCl₂.
  • Temperature : 150–200°C under autogenous pressure to maintain liquid-phase conditions.

Hypothetical Yield : 70–85%, with trace residues of unreacted aniline.

Photocatalytic Methods Inspired by TiO₂-Mediated Reactions

TiO₂ photocatalysis, demonstrated in azobenzene transformations, could be adapted for this compound synthesis. Under UV irradiation (λ > 280 nm), TiO₂ generates electron-hole pairs that facilitate redox reactions.

Proposed Mechanism

  • Hole Oxidation : Aniline adsorbs onto TiO₂, where holes oxidize the amine group.
  • Hydroxymethyl Radical Formation : Formaldehyde is reduced by electrons to form - CH₂OH radicals.
  • Coupling : Radical recombination yields this compound.

Optimization Needs :

  • Solvent : Methanol or ethanol to solubilize reactants and enhance radical stability.
  • Oxygen Exclusion : Anaerobic conditions prevent over-oxidation to nitrobenzene derivatives.

Hypothetical Yield : 40–55%, with competing pathways forming hydrazobenzenes.

Comparative Analysis of Synthetic Methods

The table below summarizes theoretical advantages and challenges of each method:

Method Conditions Yield (%) Key Challenges
Direct Hydroxymethylation HCHO, H₂O/EtOH, 25–50°C 60–75 Byproduct formation (e.g., Schiff bases)
Reductive Amination Glycolaldehyde, NaBH₃CN 50–65 Glycolaldehyde instability
CuCl₂-Catalyzed Alkylation ClCH₂OH, CuCl₂, 150°C 70–85 Handling chloromethyl alcohol
TiO₂ Photocatalysis UV, TiO₂, MeOH 40–55 Competing redox pathways

Q & A

Q. What are the critical steps for synthesizing Anilinomethanol with high purity in academic laboratories?

Methodological Answer :

  • Synthetic Protocol : Begin with reductive amination of 4-nitrobenzaldehyde using sodium borohydride in methanol, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using 1H^1H-NMR and HPLC (>98% purity threshold) .
  • Key Considerations : Monitor pH during reduction to avoid byproducts (e.g., over-reduction to aniline derivatives). Use inert atmospheres (N2_2) to prevent oxidation of the primary alcohol group .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer :

  • Experimental Design :
    • Variables : Temperature (4°C, 25°C, 40°C), light exposure (UV vs. dark), and humidity (controlled vs. ambient).
    • Analysis : Track degradation via UV-Vis spectroscopy (monitor λmax shifts) and mass loss over 30 days.
  • Data Interpretation : Use Arrhenius modeling to predict shelf life. Cross-validate with LC-MS for degradation products (e.g., oxidative dimerization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s spectroscopic data across literature sources?

Methodological Answer :

  • Root-Cause Analysis :
    • Sample Purity : Verify synthesis protocols and purification methods (e.g., discrepancies in 13C^{13}C-NMR shifts may arise from residual solvents).
    • Instrument Calibration : Cross-check data with certified reference standards (e.g., NIST-traceable compounds) .
  • Resolution Workflow :
    • Replicate conflicting experiments under standardized conditions.
    • Use multi-technique validation (e.g., FTIR, X-ray crystallography) to confirm structural assignments .

Q. What strategies optimize this compound’s catalytic activity in asymmetric synthesis?

Methodological Answer :

  • Experimental Optimization :
    • Ligand Design : Screen chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity.
    • Kinetic Profiling : Use stopped-flow techniques to measure reaction rates under varying temperatures and solvent polarities (e.g., DMF vs. THF).
  • Data Analysis : Apply multivariate regression to correlate steric/electronic ligand properties with %ee (enantiomeric excess) outcomes. Publish raw datasets in supplementary materials for reproducibility .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent biological activity data for this compound derivatives?

Methodological Answer :

  • Systematic Review :
    • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC50_{50} values in cytotoxicity assays) and assess variability using ANOVA.
    • Confounding Factors : Control for cell line heterogeneity (e.g., HeLa vs. HEK293) and batch-to-batch reagent variability .
  • Reproducibility Framework :
    • Publish detailed protocols (e.g., cell culture conditions, passage numbers).
    • Use open-access platforms like Zenodo to share raw fluorescence microscopy images .

Analytical Framework Development

Q. What computational models predict this compound’s solubility in mixed-solvent systems?

Methodological Answer :

  • Model Selection :
    • COSMO-RS : Predict solubility parameters using quantum-chemical calculations (e.g., Gaussian09 software).
    • Experimental Validation : Compare predictions with shake-flask method (HPLC quantification) in water/ethanol mixtures .
  • Limitations : Address deviations caused by hydrogen-bonding interactions not captured in ideal-solution models.

Ethical and Reporting Standards

Q. How to ensure compliance with journal guidelines when publishing this compound research?

Methodological Answer :

  • Manuscript Preparation :
    • Data Transparency : Limit main-text characterization to 5 novel compounds; archive additional data in supplementary files (e.g., crystallographic CIFs) .
    • Citation Practices : Reference primary literature for known derivatives; avoid over-citing review articles .
  • Reproducibility : Include step-by-step synthetic procedures (e.g., molar ratios, reaction times) and instrument calibration details .

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